molecular formula C6H9FO2 B6152595 {4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 2383250-63-1

{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B6152595
CAS No.: 2383250-63-1
M. Wt: 132.13 g/mol
InChI Key: JEYRAORIAKZMTR-UHFFFAOYSA-N
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Description

{4-Fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol (CAS 2383250-63-1) is a fluorinated oxabicyclo[2.1.1]hexane derivative of high interest in advanced pharmaceutical research and development . This compound features a rigid, strained bicyclic skeleton bearing a hydroxymethyl group and a fluorine atom, making it a valuable multifunctional synthetic building block for constructing more complex, three-dimensional molecular architectures . The presence of the fluorine atom is particularly significant, as its incorporation into lead compounds is a well-established strategy in medicinal chemistry to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity . Similarly, the primary alcohol (methanol) group serves as a versatile chemical handle, enabling further synthetic elaboration through various transformations such as oxidation, alkylation, or amide coupling . While specific biological data for this exact molecule may be limited, its core 2-oxabicyclo[2.1.1]hexane scaffold is recognized as a conformationally restricted motif explored in drug discovery. Structurally similar bicyclic fragments are investigated for their potential in modulating protein-protein interactions and as core elements in the synthesis of potential therapeutic agents, underscoring the research value of this compound . Researchers utilize this chemical as a key intermediate in the synthesis of novel molecules for screening and development. It is supplied with a typical purity of 98% or higher . Safety Information: This compound is labeled with the signal word "Warning" and may cause skin and eye irritation . Intended Use: this compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals . All safety data sheets (SDS) should be reviewed prior to use.

Properties

CAS No.

2383250-63-1

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

(4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

InChI

InChI=1S/C6H9FO2/c7-5-1-6(2-5,3-8)9-4-5/h8H,1-4H2

InChI Key

JEYRAORIAKZMTR-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CO)F

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Oxabicyclo 2.1.1 Hexane Scaffolds

Photochemical Cycloaddition Strategies

Photochemical methods, particularly those involving cycloadditions with strained precursors like bicyclo[1.1.0]butanes (BCBs), have become powerful tools for constructing the 2-oxa-BCH core. rsc.org These strategies leverage the release of ring strain to drive the formation of the bicyclic system under mild, visible-light-mediated conditions. rsc.orgnsf.gov

Visible-Light-Induced [2π + 2σ] Cycloaddition Reactions

A prominent strategy for synthesizing 2-oxabicyclo[2.1.1]hexanes involves the visible-light-induced formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with carbonyl compounds. rsc.orgnsf.govacs.org This reaction provides a direct and efficient pathway to polysubstituted 2-oxa-BCH derivatives. acs.orgnih.gov

One approach utilizes benzoylformate esters as the carbonyl component, which upon activation by a photocatalyst, reacts with BCBs. acs.orgnih.gov The proposed mechanism involves a sequence of a formal [2π + 2σ] photocycloaddition, followed by a C–H abstraction at the backbone and a subsequent aryl group migration. nih.govresearchgate.net This process allows for the successful migration of a wide array of (hetero)aryl groups to the C2 position of the bicyclic core, yielding previously inaccessible structures. acs.orgnih.gov The resulting ester group serves as a versatile handle for further chemical modifications, enabling the rapid generation of molecular complexity. acs.orgnih.gov

Another variation employs aldehydes as the coupling partner with BCBs. rsc.org This method is also promoted by visible light and proceeds under mild conditions, demonstrating broad substrate scope and tolerance for various functional groups. rsc.org The key step in this transformation is the strain-release cycloaddition, which efficiently constructs the desired bicyclic scaffold. rsc.org

Energy Transfer Catalysis in Bicyclic Core Formation

Energy transfer catalysis (EnT) is a key mechanistic principle enabling the [2π + 2σ] cycloaddition reactions for 2-oxa-BCH synthesis. nsf.govacs.orgnih.govnih.gov In this process, a photocatalyst absorbs visible light and transfers its energy to one of the reactants, elevating it to an excited triplet state. nsf.govnih.gov This excited state species then possesses the necessary reactivity to engage in the cycloaddition cascade. nsf.gov

Specifically, in the reaction between benzoylformate esters and BCBs, visible-light-induced triplet energy transfer is proposed to initiate the reaction. acs.orgnih.gov This catalytic approach avoids the direct excitation of the substrates, allowing for milder reaction conditions and broader functional group compatibility. researchgate.net The combination of nucleophilic phosphine (B1218219) catalysis with energy transfer catalysis has also been reported as a novel method for the rapid assembly of structurally diverse 2-oxa-BCHs from readily available allyl alcohols, highlighting the versatility of EnT in these synthetic strategies. nih.govresearchgate.net This dual catalytic system allows for the substitution of every position on the scaffold with useful functional handles. nih.gov

The application of EnT facilitates the reaction of strained molecules like BCBs with various partners, driven by the release of inherent ring strain. nsf.gov Mechanistic studies, including DFT calculations, support the involvement of a triplet mechanism in these [2π + 2σ] photocycloadditions. nsf.gov

Cobalt-Enhanced Photocatalysis for Oxabicyclo[2.1.1]hexane Synthesis

The efficiency of photocatalytic [2π + 2σ] cycloadditions for 2-oxa-BCH synthesis can be significantly enhanced through the use of a cobalt co-catalyst. rsc.orgrsc.orgbohrium.com This strategy has been successfully applied to the reaction between bicyclo[1.1.0]butanes (BCBs) and a wide range of both aromatic and aliphatic aldehydes under visible light irradiation. rsc.org

The proposed mechanism involves the oxidation of the BCB by a strongly oxidative photoredox catalyst to generate a radical cation intermediate. rsc.orgrsc.org The presence of cobalt is crucial as it promotes this process and facilitates the subsequent nucleophilic addition of the radical cation to the aldehyde. rsc.orgrsc.orgbohrium.com This open-shell pathway results in good to excellent yields of the desired 2-oxa-BCH products and exhibits broad functional group tolerance. rsc.orgbohrium.com The reaction can be performed on a gram scale, and the resulting products, containing an ester group, can be readily converted into other functional groups such as amides, alcohols, azides, and carboxylic acids. rsc.org

This cobalt-enhanced method provides an unprecedented and efficient strategy for constructing complex molecular architectures containing the 2-oxa-BCH motif, which has demonstrated excellent acidity tolerance and enhanced lipophilicity compared to its phenyl bioisostere. rsc.orgbohrium.com

Halocyclization Approaches

Halocyclization, particularly iodocyclization, represents a powerful and practical non-photochemical strategy for the synthesis of the 2-oxabicyclo[2.1.1]hexane core. nih.govbohrium.comresearchgate.net This method typically involves the intramolecular cyclization of functionalized cyclobutane (B1203170) precursors, offering a reliable route to building blocks for medicinal and agrochemical applications. nih.govbohrium.comresearchgate.net

Iodocyclization Reactions from Functionalized Cyclobutane Precursors

A general and practical approach for synthesizing 2-oxabicyclo[2.1.1]hexanes relies on the iodocyclization of cyclobutane alkenyl alcohols. researchgate.net This reaction proceeds by treating the precursor with molecular iodine (I₂) and a base, such as sodium bicarbonate (NaHCO₃), in a suitable solvent system. researchgate.net The reaction is effective for creating 2-oxa-BCH scaffolds with two or three "exit vectors," which are points for further chemical modification. nih.govbohrium.comresearchgate.net

This method has proven to be scalable and tolerates a variety of functional groups. For instance, substituents such as chlorine and bromine atoms on the cyclobutane precursor are compatible with the reaction conditions. researchgate.net The resulting iodo-substituted 2-oxa-BCH products are stable, crystalline compounds that can be easily converted into a range of building blocks for drug discovery. nih.govbohrium.com The carbon-iodine bond can be reduced, and other functional groups, like esters, can be saponified to provide further derivatives. researchgate.net This strategy was instrumental in synthesizing the fluorinated target compound, {4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, via a multi-step process beginning with the ring closure of (3-methylenecyclobutyl)methanol. d-nb.info

Strategies for Accessing Multi-functionalized Intermediates

The iodocyclization approach is particularly advantageous for creating multi-functionalized intermediates. nih.govbohrium.com By designing the initial cyclobutane precursor with appropriate substituents, the resulting 2-oxabicyclo[2.1.1]hexane can be endowed with multiple functional groups amenable to further derivatization. rsc.org

For example, the iodide handle installed during the cyclization serves as an excellent leaving group for nucleophilic substitution reactions or as a precursor for cross-coupling reactions. rsc.org One reported strategy involves the displacement of the alkyl iodide with acetate, followed by hydrolysis to the alcohol, oxidation, and a subsequent Baran decarboxylation. rsc.org Other transformations include the conversion to an amine via azide (B81097) chemistry or a sequence of tosylation, cyanide substitution, and reduction. rsc.org

This versatility allows for the synthesis of a diverse library of 2-oxa-BCH building blocks with varied substitution patterns. rsc.org The ability to introduce medicinally relevant substituents, including trifluoromethyl and fluoromethyl groups, underscores the utility of this method in generating novel structures for biological screening. researchgate.net The strategic placement of functional groups on the cyclobutane starting material directly translates to multi-functionalized 2-oxa-BCH scaffolds ready for incorporation into larger, more complex molecules. nih.govbohrium.comresearchgate.net

Cascade Reactions and Multi-Component Formations

Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, offer a powerful and atom-economical approach to complex molecules. nih.govresearchgate.net In the context of 2-oxabicyclo[2.1.1]hexane synthesis, these strategies enable the rapid assembly of the bicyclic core from simple, readily available starting materials. nih.gov

A novel and efficient one-pot method for the synthesis of 2-oxabicyclo[2.1.1]hexane scaffolds involves the synergistic combination of nucleophilic phosphine catalysis and photocatalysis. nih.govbath.ac.ukrsc.org This dual catalytic system facilitates a cascade reaction between feedstock allyl alcohols and electron-poor arylalkynes, allowing for the rapid construction of structurally diverse 2-oxa-BCH architectures. nih.govrsc.org

The reaction is initiated by the phosphine-catalyzed conjugate addition of an allyl alcohol to an alkyne. This is followed by a visible-light-induced, energy transfer-catalyzed intramolecular [2+2] cycloaddition to form the bicyclic core. nih.govrsc.org This methodology is notable for its high atom economy and its ability to accommodate a wide range of commercially available allyl alcohols, enabling systematic variation of substituents at every position of the scaffold. nih.govbath.ac.uk Functional handles such as protected amines, esters, alcohols, arenes, and alkyl groups can be readily incorporated. nih.govresearchgate.net

For instance, the reaction of 3-phenylpropiolonitrile (B1195722) with allyl alcohol in the presence of a phosphine catalyst and a photocatalyst in dichloromethane (B109758) has been shown to produce the corresponding 2-oxabicyclo[2.1.1]hexane in quantitative yield with good diastereoselectivity. nih.govrsc.org The versatility of this method is further demonstrated by its tolerance of various functional groups on both the arylalkyne and the allyl alcohol, including medicinally relevant heterocycles like indole, pyrazole (B372694), and pyridine. nih.govbath.ac.ukrsc.org

Table 1: Examples of 2-Oxabicyclo[2.1.1]hexanes synthesized via merged phosphine and photocatalysis

Arylalkyne Allyl Alcohol Product Yield
3-Phenylpropiolonitrile Allyl alcohol 1-Phenyl-2-oxabicyclo[2.1.1]hexane-3-carbonitrile Quantitative
3-(4-Bromophenyl)propiolonitrile Allyl alcohol 1-(4-Bromophenyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile Good

Data sourced from multiple studies on the synthesis of 2-oxabicyclo[2.1.1]hexane scaffolds. researchgate.netnih.gov

The aforementioned combination of nucleophilic phosphine catalysis and photocatalysis exemplifies a one-pot assembly from readily available feedstock materials. nih.gov This approach circumvents the need for multi-step syntheses of bespoke starting materials, which was a limitation of earlier methods. nih.govrsc.org Traditional routes often relied on the use of strained bicyclobutane derivatives, which themselves require several synthetic steps to prepare. nih.govrsc.org

By utilizing commercially abundant allyl alcohols and arylalkynes, this cascade reaction provides a more direct and economical route to a diverse array of 2-oxabicyclo[2.1.1]hexane derivatives. nih.govresearchgate.net The ability to modify the substitution pattern by simply changing the starting materials allows for the rapid generation of compound libraries for medicinal chemistry applications. nih.gov For example, the use of cyclic allyl alcohols can lead to the formation of spirocyclic 2-oxabicyclo[2.1.1]hexane structures in a single step. nih.govrsc.org This highlights the power of this one-pot assembly for creating sp³-rich, complex molecular architectures. bath.ac.uk

Other Emerging Synthetic Routes to Oxabicyclo[2.1.1]hexanes

Beyond dual catalysis, other innovative methods for the synthesis of 2-oxabicyclo[2.1.1]hexanes have been developed.

One notable strategy involves an iodocyclization reaction of cyclobutane alkenyl alcohols. researchgate.netbeilstein-journals.org This method has proven to be a general and practical approach for accessing 2-oxabicyclo[2.1.1]hexanes with multiple exit vectors for further functionalization. researchgate.net The reaction typically proceeds with iodine and sodium bicarbonate in a mixture of water and methyl tert-butyl ether. researchgate.net This approach has been successfully applied to the multigram-scale synthesis of these scaffolds. chemrxiv.org A key advantage of this method is its tolerance to a variety of functional groups, including protected amines, alcohols, and nitriles. beilstein-journals.org

Another emerging route utilizes visible-light-induced energy transfer catalysis for the reaction of bicyclo[1.1.0]butanes with benzoylformate esters. acs.org This process is proposed to occur through a formal [2π + 2σ] photocycloaddition, followed by a C–H abstraction and aryl group migration, yielding polysubstituted 2-oxabicyclo[2.1.1]hexanes. acs.org This method provides access to previously inaccessible substitution patterns on the bicyclic core. acs.org

Furthermore, a photocatalytic [2π+2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes, enabled by cobalt catalysis under visible light, has been reported. bohrium.comrsc.org This strategy is characterized by its broad functional group tolerance and its ability to efficiently construct complex molecular architectures. bohrium.comrsc.org

These emerging synthetic routes, along with the cascade reactions, provide a versatile toolbox for chemists to access a wide range of 2-oxabicyclo[2.1.1]hexane derivatives, including those with specific substitutions like fluorine and hydroxymethyl groups, which are crucial for fine-tuning the properties of drug candidates.

Stereochemical Control and Selectivity in Bicyclic Fluorinated Alcohol Synthesis

Challenges Associated with Strained Bicyclo[2.1.1]hexane Frameworks

The bicyclo[2.1.1]hexane (BCH) scaffold is a conformationally rigid and strained system. This inherent strain, while offering well-defined exit vectors for molecular design, complicates stereoselective synthesis. chemrxiv.orgnih.gov The construction of the bridged bicyclic core requires careful control over both diastereoselectivity and enantioselectivity, adding a layer of complexity to the synthetic strategy. chemrxiv.org

Key challenges include:

Strain-Driven Reactivity: The high ring strain of the bicyclo[2.1.1]hexane system dictates its reactivity, often leading to skeletal rearrangements or undesired side reactions if not properly controlled. nih.gov

Facial Selectivity: Controlling the approach of reagents to the convex face of the bicyclic system is a significant hurdle. Achieving high facial selectivity is essential for establishing the desired stereocenters.

Chirality Control: For substituted bicyclo[2.1.1]hexanes, which are inherently chiral, developing asymmetric methods to access single enantiomers is a primary challenge. The absolute configuration can have a marked impact on biological properties, underscoring the need for effective enantioselective syntheses. chemrxiv.orgresearchgate.net

Limited Methodologies: Historically, the synthesis of bridge-functionalized BCHs has been challenging, limiting access to diverse substitution patterns and stereoisomers. rsc.org

Strategies for Minimizing Epimerization and Racemization

Maintaining the stereochemical integrity of newly formed chiral centers is paramount. Epimerization (the change in configuration at one of several stereocenters) and racemization (the formation of an equal mixture of enantiomers) can significantly diminish the efficacy of a stereoselective synthesis.

General strategies to mitigate these issues are applicable to the synthesis of complex molecules like {4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol:

Mild Reaction Conditions: Avoiding harsh acidic or basic conditions and elevated temperatures can prevent the formation of intermediates (like enolates) that are prone to epimerization.

Choice of Reagents and Additives: The selection of coupling reagents and additives can be critical in suppressing racemization. For instance, in peptide synthesis, additives like HOBt (1-hydroxybenzotriazole) and Oxyma Pure are used to minimize the loss of stereochemical purity during amide bond formation. peptide.comluxembourg-bio.comnih.govbachem.com This principle of using racemization-suppressing additives can be adapted to other synthetic transformations.

Kinetic vs. Thermodynamic Control: Designing reactions that operate under kinetic control, where the product formed fastest is the major product, can often favor the desired stereoisomer over the more stable, but potentially epimerized, thermodynamic product.

Diastereoselective and Enantioselective Approaches to this compound and Analogs

Recent advances have enabled the highly selective synthesis of bicyclo[2.1.1]hexane systems, including oxa-analogs.

Photocycloaddition Reactions: Photochemical [2+2] cycloadditions are a powerful tool for constructing the strained four-membered ring within the bicyclic system. libretexts.orgpressbooks.pub

Lewis Acid-Catalyzed Enantioselective Photocycloaddition: A key strategy involves the use of a chiral Lewis acid catalyst to mediate an intramolecular crossed [2+2] photocycloaddition. chemrxiv.orgnih.gov This approach has successfully provided enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.orgresearchgate.net The chiral catalyst complexes with the substrate, effectively shielding one face and directing the cycloaddition to occur with high enantioselectivity. nih.gov

Energy Transfer Catalysis: Visible-light-induced triplet energy transfer provides another avenue for these cycloadditions. This method can be used for [2π + 2σ] cycloadditions between bicyclo[1.1.0]butanes and alkenes to form the bicyclo[2.1.1]hexane core. nih.govresearchgate.net It has also been merged with other catalytic cycles, such as nucleophilic phosphine (B1218219) catalysis, to rapidly assemble diverse 2-oxabicyclo[2.1.1]hexane scaffolds from simple starting materials. nih.gov

Non-Photochemical Approaches:

Iodocyclization: A key method for synthesizing fluorinated 2-oxabicyclo[2.1.1]hexanes involves the iodocyclization of fluorinated 3-hydroxy-methylenecyclobutanes. enamine.netresearchgate.net This intramolecular cyclization establishes the bicyclic ether framework. Subsequent functional group manipulations can then yield the target alcohol. A multi-step synthesis starting from (3-methylenecyclobutyl)methanol has been developed to produce fluorinated 2-oxabicyclo[2.1.1]hexane derivatives. d-nb.info

Asymmetric Organocatalysis: Chiral Brønsted acids, such as confined imidodiphosphorimidates (IDPis), have been shown to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with imines to generate chiral azabicyclo[2.1.1]hexanes with high enantioselectivity. acs.org This highlights the potential of organocatalysis in controlling the stereochemistry of related bicyclic systems.

These methods provide access to a variety of substituted and enantioenriched bicyclic scaffolds, which are crucial for synthesizing specific target molecules like this compound. enamine.netrsc.org

Impact of Reaction Conditions on Stereochemical Outcomes

The outcome of stereoselective reactions is highly sensitive to the reaction conditions. Minor adjustments to parameters such as catalyst, solvent, temperature, and light source can dramatically influence yield, diastereoselectivity, and enantioselectivity.

In the context of synthesizing bicyclo[2.1.1]hexane analogs, several studies have optimized conditions to maximize stereochemical control. For example, in the Lewis acid-catalyzed enantioselective [2+2] photocycloaddition, a screen of reaction parameters revealed the critical role of the catalyst and solvent.

Reaction TypeParameter VariedConditions TestedObserved Outcome on Stereochemistry/YieldReference
Lewis Acid-Catalyzed [2+2] PhotocycloadditionSolventDCM vs. Acetone (B3395972)Switching from DCM to acetone improved yield from 91% to 94% and maintained a high enantiomeric ratio (95:5 er). chemrxiv.org
Lewis Acid-Catalyzed [2+2] PhotocycloadditionCatalyst Loading4 mol% vs. 2 mol%Reducing catalyst loading from 4 mol% to 2 mol% improved the enantiomeric ratio. chemrxiv.org
Lewis Acid-Catalyzed [2+2] PhotocycloadditionSubstrate Coordinating GroupVarious substituted pyrazolesIntroduction of two phenyl rings on the pyrazole (B372694) coordinating group significantly increased enantioselectivity to 98:2 er. chemrxiv.org
Photocatalytic [2+2] CycloadditionPhotocatalyst[Ir{dF(CF3)ppy}2(dtbbpy)]PF6 vs. [Ru(bpy)3]Cl2 vs. 4CzIPNThe Iridium catalyst gave near quantitative yield, while the Ruthenium catalyst gave no product and 4CzIPN gave moderate conversion. rsc.org
Enantioselective Crossed [2+2] PhotocycloadditionTemperatureRoom temperature vs. 0 °CLowering the temperature to 0 °C sometimes improved enantiomeric excess (ee). nih.gov
Enantioselective Crossed [2+2] PhotocycloadditionLight Source Wavelength (nm)425 nm vs. 437 nmWavelength can be tuned for different substrates to optimize yield and enantioselectivity. nih.gov

These examples clearly demonstrate that meticulous optimization of reaction conditions is essential for achieving the desired stereochemical outcome in the synthesis of complex, strained molecules like this compound.

Structural Elucidation and Conformational Analysis of 2 Oxabicyclo 2.1.1 Hexanes

Analysis of Ring Strain and Structural Rigidity

The 2-oxabicyclo[2.1.1]hexane system is characterized by its inherent rigidity and significant ring strain. rsc.orgresearchgate.net This bicyclic structure, containing a four-membered cyclobutane (B1203170) ring fused with a five-membered tetrahydrofuran (B95107) ring via a one-carbon bridge, results in a conformationally constrained molecule. The strain within the ring system contributes to high bond strength, which can enhance metabolic stability. researchgate.net This structural rigidity is a key feature, providing a fixed spatial arrangement for substituents, which is a desirable attribute in the design of bioactive molecules. The inclusion of the oxygen heteroatom within the scaffold is also linked to increased aqueous solubility compared to its all-carbon counterparts. rsc.org

Influence of the Fluorine Atom on Scaffold Conformation and Electronic Environment

The introduction of a fluorine atom at the C4 position of the 2-oxabicyclo[2.1.1]hexane scaffold has profound effects on the molecule's conformation and electronic properties. Fluorine is the most electronegative element, and its presence induces a strong negative inductive effect, withdrawing electron density from the surrounding carbon framework. nih.govwpmucdn.com This electron-withdrawing capability stabilizes molecular orbitals and can significantly alter the molecule's reactivity and intermolecular interactions. nih.gov

Spectroscopic Characterization for Connectivity and Stereochemistry

A combination of spectroscopic techniques is essential for the unambiguous determination of the structure, connectivity, and stereochemistry of {4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol.

NMR spectroscopy is a primary tool for confirming the constitution and configuration of 2-oxabicyclo[2.1.1]hexane derivatives. nih.govacs.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons on the bicyclic core would appear as complex multiplets due to the rigid structure and fixed dihedral angles, leading to specific spin-spin coupling constants. The hydroxymethyl protons would likely appear as a distinct signal, potentially a doublet or an AB quartet depending on their magnetic equivalence, coupled to the bridgehead carbon. The proton attached to the fluorine-bearing carbon would exhibit a characteristic doublet of doublets (or more complex splitting) due to coupling with both the fluorine atom and adjacent protons.

In the ¹³C NMR spectrum, the number of signals would correspond to the number of chemically non-equivalent carbon atoms. The carbon atom bonded to the fluorine would show a large one-bond C-F coupling constant, which is a definitive diagnostic feature. The chemical shifts of the carbons are influenced by the electronegativity of the attached oxygen and fluorine atoms.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Coupling Constants (J)
CH₂OH~3.5-3.8~60-70
C1-CH₂OHBridgehead, no proton~80-90
C3-H~4.0-4.5~70-80
C4-H~4.5-5.5~85-95 (with large ¹JCF)¹JCF ≈ 180-250 Hz
C5-H~2.0-3.0~30-40
C6-H~2.0-3.0~30-40
Note: These are estimated values based on general principles and data for similar structures. Actual values may vary. Data compiled from general NMR principles. washington.edupitt.edu

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₆H₉FO₂.

The fragmentation pattern in electron impact (EI) mass spectrometry of cyclic ethers is often characterized by cleavage alpha to the oxygen atom and loss of side chains. nih.gov For this compound, fragmentation would likely involve:

Loss of the hydroxymethyl radical (•CH₂OH): This would lead to a significant fragment ion.

Loss of water (H₂O): From the molecular ion or subsequent fragments, especially if rearrangement occurs.

Cleavage of the bicyclic core: The strained ring system may undergo characteristic fragmentation, although predicting the exact pathway can be complex. acs.org Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to observe the molecular ion with minimal fragmentation. mdpi.com

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.net Crystallographic analyses of various 2-oxabicyclo[2.1.1]hexane derivatives have been performed, confirming their rigid, three-dimensional structure. researchgate.netchemrxiv.org These studies have been instrumental in comparing the geometric parameters of this scaffold to those of ortho- and meta-substituted benzene (B151609) rings, for which it serves as a bioisostere. researchgate.netresearchgate.net

The analysis reveals that the distances and angles between substituents on the 2-oxabicyclo[2.1.1]hexane core are similar, but not identical, to those in a substituted phenyl ring. chemrxiv.org For instance, in some derivatives, the distance between substituents is found to be slightly longer than in the corresponding ortho-phenyl arrangement. chemrxiv.org

Parameter Description Typical Value in 2-Oxabicyclo[2.1.1]hexane Derivatives
d Distance between substituents~3.6 Å (for 1,5-disubstituted)
r Distance from substituent to ring centroid~1.56-1.57 Å
φ1, φ2 Angles defining substituent vectorsSimilar to ortho-phenyl ring
Data derived from comparative studies of 2-oxabicyclo[2.1.1]hexanes and their aromatic counterparts. researchgate.netchemrxiv.org

Impact of Functional Groups on Conformational Preferences

While the 2-oxabicyclo[2.1.1]hexane core is rigid, the orientation of its functional groups can be influenced by non-covalent interactions. In this compound, the key functional groups are the bridgehead hydroxymethyl group and the C4-fluoro substituent.

Reactivity and Functional Group Transformations

Reactions of the Bridged Oxabicyclic Core

The 2-oxabicyclo[2.1.1]hexane core is a key structural motif that has been explored as a bioisostere for ortho- and meta-substituted benzene (B151609) rings. nih.govresearchgate.net Its reactivity is largely dictated by the inherent ring strain of the cyclobutane (B1203170) moiety.

Regioselective Ring-Opening Reactions (Acidic and Basic Conditions)

While specific ring-opening reactions for {4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol are not extensively detailed in the provided search results, the reactivity of similar oxabicyclic systems suggests that they can undergo ring-opening under specific conditions. For instance, related oxabicyclo[2.2.1]heptadiene derivatives undergo regioselective palladium-catalyzed ring-opening reactions. beilstein-journals.org The stability of the 2-oxabicyclo[2.1.1]hexane system is notable, though its strained nature suggests potential for cleavage under forceful acidic or basic conditions, which would likely lead to functionalized cyclobutane derivatives. The presence of the fluorine atom could influence the regioselectivity of such reactions by affecting the electron density and stability of potential intermediates.

C-O Bond Cleavage Pathways

Cleavage of the C-O bonds within the bridged ether structure would dismantle the bicyclic system. Such reactions typically require harsh conditions, such as strong Lewis acids or reducing agents. The specific pathways for C-O bond cleavage in this compound are not explicitly described in the search results. However, general principles of ether cleavage suggest that protonation of the oxygen atom followed by nucleophilic attack would be a plausible mechanism under acidic conditions. The bridgehead carbons are sterically hindered, which might make SN2-type cleavage challenging.

Derivatization of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a versatile handle for a variety of functional group transformations.

Oxidation and Reduction Reactions

The hydroxymethyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid. For the related 2-azabicyclo[2.1.1]hexane system, oxidation of a hydroxymethyl fragment to a carboxylic acid has been demonstrated using reagents like RuCl₃/NaIO₄. nuph.edu.uaresearchgate.net It is anticipated that similar standard oxidation protocols would be effective for this compound.

Conversely, while the hydroxymethyl group is already in a reduced state, derivatives such as the corresponding aldehyde or carboxylic acid could be reduced back to the alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Table 1: Representative Oxidation Reactions on Related Bicyclic Alcohols

Starting Material Reagent Product Yield

Esterification and Etherification

Standard procedures for esterification and etherification are applicable to the hydroxymethyl group of this molecule. Esterification can be achieved by reacting the alcohol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis, DCC/DMAP). Etherification can be carried out, for example, through a Williamson ether synthesis, by first converting the alcohol to its alkoxide with a strong base and then reacting it with an alkyl halide. These derivatizations are crucial for modifying the molecule's properties for applications in drug discovery. acs.orgresearchgate.net

Reactions at the Fluorine-Bearing Position

The fluorine atom on the cyclobutane ring significantly influences the molecule's properties, including its lipophilicity and metabolic stability. researchgate.net Reactions at this position are challenging due to the strength of the C-F bond and the sterically hindered nature of the bicyclic system. Nucleophilic substitution of the fluorine atom would require harsh conditions and is generally not a favorable process on an sp³-hybridized carbon without strong activation.

However, synthetic strategies often involve introducing the fluorine atom at a late stage or building the scaffold from fluorine-containing precursors. d-nb.info For instance, fluorination of a corresponding alcohol precursor can be achieved using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). d-nb.info The development of methods to directly functionalize the C-F bond in such saturated bicyclic systems remains an active area of research.

Post-Synthetic Functionalization for Chemical Space Diversification

The strategic modification of the this compound scaffold is a key approach for expanding the accessible chemical space in drug discovery programs. The inherent functionalities of this molecule, particularly the primary alcohol, serve as versatile handles for a variety of chemical transformations. This allows for the systematic introduction of diverse functional groups, enabling the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). The resulting libraries of compounds, built upon the rigid and three-dimensional fluorinated 2-oxabicyclo[2.1.1]hexane core, are valuable for identifying novel bioactive agents. enamine.netresearchgate.net

Research into structurally related fluorinated 2-oxabicyclo[2.1.1]hexane systems has demonstrated the feasibility of converting the core structure into a range of valuable building blocks for medicinal chemistry. enamine.netresearchgate.net These transformations are crucial for creating analogues with varied properties to screen for biological activity. The generation of such libraries, even virtually, has been shown to produce collections of molecules that fit well within the "lead-like" chemical space, characterized by high three-dimensionality and lower penalty scores compared to libraries derived from non-fluorinated or aromatic counterparts. enamine.netresearchgate.net

The primary alcohol of the parent scaffold is a key starting point for functionalization. Standard organic transformations can be employed to convert this hydroxyl group into a wide array of other functionalities. For instance, oxidation can yield the corresponding carboxylic acid, while substitution reactions, often proceeding via an activated intermediate like a tosylate or a primary iodide, can introduce azides, amines, and alkynes. enamine.netresearchgate.net These functional groups serve as critical connection points for further elaboration, for example, in amide coupling reactions or click chemistry.

The table below summarizes key functional group transformations that have been applied to related fluorinated 2-oxabicyclo[2.1.1]hexane scaffolds, illustrating the potential for diversification starting from alcohol or related precursors.

Table 1: Representative Functional Group Transformations for Diversification of the Fluorinated 2-Oxabicyclo[2.1.1]hexane Scaffold

Starting Functional Group Reagents and Conditions (Illustrative) Resulting Functional Group Reference
Primary Alcohol (-CH₂OH) 1. Activation (e.g., TsCl, pyridine) 2. Nucleophilic displacement (e.g., NaI, acetone) Primary Iodide (-CH₂I) enamine.net, researchgate.net
Primary Alcohol (-CH₂OH) Oxidation (e.g., Jones oxidation, PCC) Carboxylic Acid (-COOH) enamine.net, researchgate.net
Primary Iodide (-CH₂I) Sodium Azide (B81097) (NaN₃) in DMF Azide (-CH₂N₃) enamine.net, researchgate.net
Azide (-CH₂N₃) Reduction (e.g., H₂, Pd/C or LiAlH₄) Primary Amine (-CH₂NH₂) enamine.net, researchgate.net
Primary Alcohol (-CH₂OH) 1. Activation (e.g., MsCl, Et₃N) 2. Reaction with an alkyne nucleophile Alkyne (-CH₂-C≡CR) enamine.net, researchgate.net

This strategic functionalization underscores the utility of the this compound core as a foundational scaffold. The ability to generate a diverse set of derivatives allows medicinal chemists to systematically probe interactions with biological targets and optimize properties such as solubility, metabolic stability, and cell permeability. chim.itmtak.hu The incorporation of fluorine already provides a metabolic blocking site and can influence pKa and lipophilicity; further functionalization builds upon these advantages to create a rich collection of compounds for high-throughput screening and lead optimization. u-tokyo.ac.jp

Theoretical and Computational Investigations of 4 Fluoro 2 Oxabicyclo 2.1.1 Hexan 1 Yl Methanol and Analogs

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of {4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol. researchgate.net These calculations provide insights into how the introduction of electronegative fluorine and oxygen atoms, alongside the hydroxymethyl group, influences the electron distribution across the strained bicyclic system.

The analysis typically involves mapping the molecular electrostatic potential (MEP) onto the electron density surface. For this molecule, MEP calculations would likely reveal regions of negative potential localized around the fluorine and the two oxygen atoms, indicating their role as centers of high electron density and potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton, highlighting sites susceptible to nucleophilic interaction. nih.gov

Table 1: Calculated Mulliken Atomic Charges for Representative Atoms (Note: This data is illustrative, based on typical DFT calculations for similar fluorinated organic molecules.)

AtomElementCalculated Charge (a.u.)
O(2)Oxygen-0.65
F(4)Fluorine-0.40
C(1)Carbon+0.25
C(4)Carbon+0.35
O(hydroxyl)Oxygen-0.70
H(hydroxyl)Hydrogen+0.45

Computational Estimation of Ring Strain Energy

The 2-oxabicyclo[2.1.1]hexane scaffold possesses significant ring strain due to the deviation of its bond angles from ideal tetrahedral geometry. This inherent strain is a critical determinant of its reactivity. The strain energy can be computationally estimated by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound using isodesmic or homodesmotic reactions.

The synthesis of these scaffolds often involves strain-release transformations, for example, from highly strained precursors like bicyclo[1.1.0]butanes (BCBs), which have a strain energy of approximately 66 kcal/mol. rsc.orgrsc.org The reaction to form the bicyclo[2.1.1]hexane system is thermodynamically driven by the partial release of this substantial strain. nih.govrsc.org Computational methods can model these reaction pathways and calculate the associated energy changes, confirming the favorability of the transformation. While the resulting bicyclo[2.1.1]hexane is more stable than its precursor, it retains considerable strain, which can be harnessed in subsequent chemical modifications. nih.gov The presence of substituents like fluorine and hydroxymethyl groups can subtly alter the ring strain by modifying bond lengths and angles, an effect that can be precisely quantified through computational modeling.

Molecular Orbital and Dipole Moment Analysis

Molecular Orbital (MO) theory provides a detailed picture of the electronic properties of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important for predicting chemical reactivity.

HOMO: The HOMO is expected to have significant contributions from the lone pair orbitals of the ether and hydroxyl oxygen atoms, making these sites nucleophilic and susceptible to reaction with electrophiles.

LUMO: The LUMO is likely to be centered on the antibonding orbitals associated with the C-F and C-O bonds. The low energy of the σ*(C-F) orbital, in particular, can make the fluorinated carbon atom an electrophilic center.

The molecule's polarity is quantified by its dipole moment. Due to the presence of multiple polar bonds (C-F, C-O, O-H) arranged asymmetrically on the rigid bicyclic frame, this compound is expected to have a significant net dipole moment. Computational calculations can predict both the magnitude and direction of this dipole moment, which is crucial for understanding its solubility characteristics and intermolecular interactions.

Table 2: Calculated Electronic Properties (Note: This data is illustrative and represents typical values obtained from DFT calculations.)

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy+1.5 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment2.8 Debye

Prediction of Reactivity Pathways and Stereochemical Outcomes

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions and their stereochemical outcomes. For this compound, theoretical investigations can model reactions involving either the strained scaffold or the functional groups.

Strain-release reactions are a hallmark of such bicyclic systems. acs.org Theoretical modeling can explore reaction mechanisms, such as ring-opening reactions initiated by nucleophiles or electrophiles, by calculating the transition state structures and activation energies for different possible pathways. nih.gov This allows for the prediction of which bonds are most likely to cleave and the structure of the resulting products.

Furthermore, reactions at the hydroxymethyl group can be modeled. For instance, the stereochemical outcome of nucleophilic substitution at the carbinol carbon can be predicted by analyzing the steric accessibility of different trajectories of attack, guided by the rigid conformation of the bicyclic scaffold. The fluorine atom's electronic influence can also affect the reactivity of distal functional groups, a phenomenon that can be explored through transition state analysis.

Conformational Landscape Exploration

While the bicyclo[2.1.1]hexane core is considered conformationally rigid, the substituents attached to it possess rotational degrees of freedom. fiveable.me The hydroxymethyl group (-CH₂OH) at the C1 bridgehead position can adopt various conformations defined by the torsion angles around the C1-C(methanol) and C(methanol)-O bonds.

Molecular Dynamics Simulations for Scaffold Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are inaccessible through static quantum chemical calculations. acs.orgmdpi.com In an MD simulation, the motion of every atom in the molecule (and often surrounding solvent molecules) is calculated over a series of very small time steps, governed by a classical force field. semanticscholar.orgnih.gov

For this molecule, MD simulations can be used to:

Analyze Vibrational Modes: Study the characteristic vibrations of the strained ring system and how they are affected by the substituents.

Explore Conformational Dynamics: Observe transitions between different rotamers of the hydroxymethyl group and assess their relative stabilities and lifetimes.

Simulate Solvation: Model how the molecule interacts with solvent molecules (e.g., water), providing a microscopic understanding of its solubility. The simulation can reveal the structure of the solvation shell and the nature of hydrogen bonding interactions.

Assess Scaffold Rigidity: Quantify the rigidity of the bicyclic scaffold by monitoring fluctuations in bond lengths, bond angles, and dihedral angles over time. This is particularly relevant for its application as a rigid linker in drug design. rsc.org

These simulations provide a powerful link between the molecule's static structure and its macroscopic properties, which is essential for its rational application in medicinal chemistry and materials science.

Application As Conformationally Restricted Molecular Scaffolds

Design Principles for Incorporating Bridged Systems into Molecular Architectures

Incorporating bridged systems like the 2-oxabicyclo[2.1.1]hexane scaffold into molecular architectures is guided by several key design principles. The primary goal is to leverage their inherent rigidity to control the three-dimensional arrangement of functional groups. This rigidity can be advantageous in drug design for maintaining specific conformations necessary for biological activity. rsc.org These scaffolds serve as non-aromatic isosteres that can improve properties such as metabolic stability, solubility, and lipophilicity, which are often liabilities for compounds containing multiple phenyl rings. nih.govresearchgate.net The defined exit vectors of substituents on the bicyclic core allow for precise mimicry of the spatial arrangement of functionalities on aromatic rings, such as ortho- and meta-substituted benzenes. semanticscholar.org The inclusion of a heteroatom, like the oxygen in the 2-oxabicyclo[2.1.1]hexane system, can further enhance aqueous solubility and provide opportunities for hydrogen bonding interactions. rsc.org

Bioisosteric Replacements of Aromatic Rings (e.g., Phenyl Ring Mimetics)

The substitution of planar aromatic rings with saturated, bridged bicyclic scaffolds is a recognized strategy to enhance the properties of drug analogs. researchgate.net The benzene (B151609) ring is a ubiquitous feature in pharmaceuticals, but its planarity and lipophilicity can contribute to unfavorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govchem-space.com Saturated bioisosteres, such as those derived from {4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, offer a three-dimensional alternative that can lead to improved solubility, better metabolic profiles, and the generation of novel, patentable chemical entities. rsc.orgchem-space.com These C(sp3)-rich structures often lead to compounds with improved biological activities and physicochemical properties compared to their aromatic counterparts. nih.gov

The 2-oxabicyclo[2.1.1]hexane framework has been specifically developed as a saturated bioisostere of the ortho-substituted phenyl ring. nih.govresearchgate.net While bioisosteres for para-substituted benzenes, like bicyclo[1.1.1]pentane, are well-established, mimics for ortho- and meta-arrangements were historically underdeveloped. researchgate.netsemanticscholar.org Crystallographic analysis confirms that the geometric properties of 1,5-disubstituted 2-oxabicyclo[2.1.1]hexanes are similar to those of ortho-substituted phenyl rings. nih.gov The distance and angles between the substituents (exit vectors) on the bicyclic core closely resemble the arrangement of ortho substituents on a benzene ring. nih.gov This structural mimicry allows for the retention of biological activity while improving other molecular properties. For instance, replacing the ortho-substituted phenyl ring in the commercial agrochemicals fluxapyroxad and boscalid with a 2-oxabicyclo[2.1.1]hexane core dramatically improved water solubility and reduced lipophilicity while maintaining their antifungal activity. nih.govnih.gov The 2-oxabicyclo[2.1.1]hexane scaffold has also been shown to resemble the motif of meta-disubstituted benzenes. researchgate.net

Table 1. Geometric Comparison of Bicyclic Scaffolds and Substituted Phenyl Rings. nih.gov
Compound TypeDistance (r) [Å]Angle (α) [°]Angle (β) [°]
ortho-Substituted Phenyl Ring3.0–3.159–6159–61
2-Oxabicyclo[2.1.1]hexane3.0–3.168–7268–72
Bicyclo[2.1.1]hexane3.17373
Bicyclo[1.1.1]pentane3.27474

Fluorine substitution plays a critical role in modern drug design, often used to modulate physicochemical properties and block metabolic pathways. When combined with bicyclic scaffolds, it creates powerful building blocks. The 2-azabicyclo[2.1.1]hexane core, an analog of the 2-oxabicyclo[2.1.1]hexane system, serves as a conformationally restricted proline analogue known as 2,4-methanoproline. nih.govd-nb.info The synthesis of fluorinated versions, such as 4-fluoro-2,4-methanoproline, has been developed to create novel amino acid building blocks for peptide-based drug design. researchgate.netnih.gov

Similarly, fluorinated 2-oxabicyclo[2.1.1]hexane derivatives serve as advanced phenyl isosteres. enamine.netresearchgate.net A gram-scale synthesis of 4-di/trifluoromethyl-2-heterabicyclo[2.1.1]hexanes has been reported, yielding a series of building blocks relevant to medicinal chemistry, including alcohols like this compound. researchgate.netenamine.net The physicochemical properties of these fluorinated scaffolds have been characterized to evaluate their potential as phenyl isosteres. researchgate.netenamine.net

Table 2. Physicochemical Properties of Fluorinated 2-Oxabicyclo[2.1.1]hexane Carboxylic Acids. researchgate.netenamine.netresearchgate.net
CompoundpKalogP
4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid3.21.5
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid3.21.0
Benzoic Acid (for comparison)4.21.9

Contribution to Three-Dimensional Chemical Space and Scaffold Diversity

The use of scaffolds like this compound is a direct answer to the "escape from flatland" initiative in medicinal chemistry, which advocates for moving away from flat, aromatic-heavy molecules towards more three-dimensional structures. rsc.orgacs.org Molecules with higher sp3 character are generally associated with higher clinical success rates. acs.org Bridged bicyclic compounds significantly increase the three-dimensionality of molecules, populating novel areas of chemical space. researchgate.netresearchgate.net This structural diversity is crucial for developing new drugs that can interact with complex biological targets. The 2-oxabicyclo[2.1.1]hexane core, for example, occupies a novel chemical space while still mimicking key features of substituted benzenes. researchgate.net

Generation of Virtual Compound Libraries for Scaffold Exploration

The potential of building blocks like fluorinated 2-oxabicyclo[2.1.1]hexanes has been demonstrated through the generation of virtual compound libraries. researchgate.netenamine.net Using software tools, large libraries of potential drug-like molecules can be computationally created from these novel scaffolds. These virtual libraries can then be screened for potential hits against various biological targets. Libraries based on 4-di/trifluoromethyl-2-heterabicyclo[2.1.1]hexanes have been shown to fit perfectly within the lead-like chemical space, exhibiting higher three-dimensionality and a lower penalty for lead-likeness compared to libraries built from non-fluorinated or aromatic counterparts. researchgate.netenamine.net

Potential as Building Blocks for Advanced Materials and Polymers

While the primary application of this compound and related scaffolds is in medicinal and agrochemistry, their unique structural features suggest potential as building blocks for advanced materials and polymers. The presence of a primary alcohol functional group allows for classic polymerization reactions, such as conversion to polyesters or polyurethanes. The rigid, fluorinated bicyclic core could impart unique properties to such polymers, including enhanced thermal stability, specific optical properties, or altered surface characteristics like hydrophobicity. Although this area remains largely unexplored in the available literature, the fundamental reactivity of the alcohol group combined with the robust, three-dimensional nature of the scaffold presents a prospective avenue for the development of novel materials.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Catalysis for Enantiopure Bicyclic Fluorinated Alcohols

The synthesis of enantiomerically pure bicyclic fluorinated alcohols is a critical goal, as stereochemistry is paramount for biological activity. Future efforts will likely focus on developing novel asymmetric catalytic methods to control the formation of chiral centers within the bicyclic system.

Current and potential strategies include:

Organocatalysis : Asymmetric organocatalysis, using chiral Brønsted acids like imidodiphosphorimidates (IDPis), has been successfully applied to the formal cycloaddition of bicyclo[1.1.0]butanes with imines to generate chiral azabicyclo[2.1.1]hexanes with high enantioselectivity (up to 99:1 er). nih.gov This approach could be adapted for the corresponding oxa-bicyclic systems, reacting with aldehydes or ketones to produce enantiopure alcohols.

Transition Metal Catalysis : Chiral transition metal complexes, such as iridium-based catalysts, have proven effective in the asymmetric hydrogenation of fluorinated allylic alcohols to create chiral 1,2-fluorohydrins. researchgate.net The development of similar catalytic systems for the asymmetric construction of the bicyclic core itself is a promising direction.

Biocatalysis : The use of enzymes, particularly hydrolases like lipases and esterases, for the kinetic resolution of racemic bicyclic alcohols or the desymmetrization of prochiral precursors offers a green and highly selective alternative. acs.org Furthermore, fluorinases, which are capable of forming C-F bonds directly, represent a long-term goal for the enzymatic synthesis of fluorinated compounds under mild conditions. nih.gov

Chiral Auxiliaries and Templates : While catalytic methods are often preferred, the use of chiral auxiliaries derived from natural products remains a robust strategy to induce stereoselectivity during the synthesis of the bicyclic framework. researchgate.netnih.gov

The success of these methods will rely on the ability to overcome the challenges associated with the strained nature of the bicyclo[2.1.1]hexane system and to achieve high levels of stereocontrol.

Exploration of Novel Functionalizations and Derivatizations

Expanding the chemical space accessible from the {4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol core is essential for its application in drug discovery. Research is moving towards methods that allow for precise modification at various positions on the scaffold. rsc.org

Key areas of exploration include:

Multi-component Reactions : The development of cascade reactions that rapidly build complexity is highly desirable. For instance, a combination of nucleophilic phosphine (B1218219) catalysis and energy transfer catalysis allows for the synthesis of diverse 2-oxabicyclo[2.1.1]hexanes from readily available allyl alcohols and alkynes, enabling substitution at every position of the scaffold. nih.gov

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for constructing and functionalizing bicyclic systems. rsc.org A photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes, enhanced by cobalt, provides a direct route to the 2-oxabicyclo[2.1.1]hexane core. rsc.org This method demonstrates broad functional group tolerance, allowing for the incorporation of esters, ketones, and amides. nih.govnih.gov

Late-Stage Fluorination and Derivatization : Methods for introducing fluorine or modifying existing functional groups in the final stages of a synthesis are crucial. For example, an alcohol on the pre-formed bicyclic core can be converted to a monofluoromethyl derivative using fluorinating agents like tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF). d-nb.info Acylation of the primary alcohol group is another straightforward derivatization that can modify the compound's properties, producing more volatile and less polar esters. libretexts.org

Iodocyclization : An iodocyclization reaction has been developed as a practical approach to generate 2-oxabicyclo[2.1.1]hexanes with multiple "exit vectors" for further modification, serving as versatile building blocks. researchgate.net

The table below summarizes selected functionalization strategies for bicyclo[2.1.1]hexane systems.

Method Reactants Key Features Reference(s)
Photocatalytic CycloadditionBicyclo[1.1.0]butanes, AldehydesCobalt-enhanced, visible light, broad functional group tolerance. rsc.org
Phosphine/Energy Transfer CatalysisAllyl alcohols, ArylalkynesRapid, atom-economical cascade, systematic diversity. nih.gov
IodocyclizationUnsaturated precursorsCreates multiple points for further derivatization. researchgate.net
OxyfluorinationBicyclic alkenes, Selectfluor, AlcoholsMetal-free synthesis of bicyclic fluoroalkoxy compounds. researchgate.netnih.gov

Application in Complex Natural Product Synthesis as a Conformationally Defined Building Block

The rigid, three-dimensional structure of the 2-oxabicyclo[2.1.1]hexane scaffold makes it an attractive building block for the synthesis of complex molecules, including natural products and their analogs. nih.gov Its defined conformational preferences can be used to control the spatial arrangement of substituents, which is critical for biological interactions. rsc.org

While direct incorporation of this compound into a natural product synthesis has yet to be widely reported, the strategy is well-precedented with related structures. For example, bicyclic and polycyclic ethers inspired by natural products have been used to create potent HIV-1 protease inhibitors. nih.gov The 2-azabicyclo[2.1.1]hexane analog, 2,4-methanoproline, was first isolated from a legume and its conformational properties have been studied to influence peptide design. rsc.org The oxa-analog offers similar potential as a conformationally locked surrogate for tetrahydrofuran (B95107) or as a rigid scaffold to orient functional groups in a predetermined manner, thereby mimicking or improving upon the activity of natural products.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of strained ring systems. nih.gov Density Functional Theory (DFT) calculations have been instrumental in providing mechanistic insights into reactions involving these scaffolds.

Future applications of computational modeling include:

Mechanism Elucidation : DFT studies can rationalize observed reactivity and regioselectivity, as demonstrated in the divergent synthesis of bicyclo[2.1.1]hexanes versus cyclobutenes and in strain-release annulation strategies. nih.govchemrxiv.org

Predictive Synthesis : By modeling transition states and reaction pathways, computational methods can help predict the feasibility of new synthetic routes and identify optimal reaction conditions, reducing the need for extensive empirical screening.

Catalyst Design : Modeling can aid in the design of new chiral catalysts for asymmetric synthesis by simulating the interactions between the catalyst, substrate, and reagents.

Conformational Analysis : Computational tools are used to perform comparative exit vector analysis, which helps medicinal chemists understand how the geometry of these scaffolds compares to the aromatic rings they are designed to replace. researchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To meet the demands of medicinal chemistry for rapid library synthesis and process development, the integration of modern synthesis technologies is crucial.

Flow Chemistry : Continuous flow processing offers significant advantages for the synthesis of bicyclic compounds, including improved safety, scalability, and reaction control. A gram-scale synthesis of a 2,4-methanoproline derivative (the aza-analog) has been successfully implemented using a continuous flow process. d-nb.info Photochemical reactions, which are common in the synthesis of these scaffolds, are particularly well-suited to flow chemistry, as demonstrated by the in-flow synthesis of 2,4-methanopyrrolidines. rsc.org

Automated Synthesis : Automated platforms can accelerate the exploration of reaction conditions and the synthesis of compound libraries for structure-activity relationship (SAR) studies. By combining automated platforms with the novel functionalization methods described above, chemists can rapidly generate a wide array of derivatives of the core this compound structure.

Expansion of the Bicyclic Core to Related Strained Systems (e.g., Spirocyclic Derivatives)

The foundational chemistry of the bicyclo[2.1.1]hexane system can be extended to create even more complex and structurally diverse three-dimensional scaffolds. A key area of future research is the synthesis of related strained systems, particularly spirocycles.

Recent advances have shown that:

The bicyclo[2.1.1]hexane core can be prepared with a spirocyclic center at a bridge position through photocatalytic cycloaddition. rsc.orgnih.gov

Lewis acid-catalyzed reactions can yield highly substituted bicyclo[2.1.1]hexan-2-ones that contain a spirocyclic quaternary carbon center. researchgate.net

The use of cyclic allyl alcohols in cascade reactions can produce sp³-rich bridged spirocyclic structures containing the 2-oxabicyclo[2.1.1]hexane motif as single diastereomers. nih.gov

These strategies open the door to a new class of conformationally constrained molecules with unique spatial arrangements of functional groups, further expanding the toolkit available for drug design.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing {4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, and what strategies address them?

  • Answer: Synthesis challenges include constructing the strained bicyclo[2.1.1]hexane framework and introducing fluorine at the 4-position. Strategies involve cyclization of hydroxyl precursors (e.g., 3-hydroxycyclobutanemethanol derivatives) or photocycloaddition reactions to form the bicyclic core . Fluorination may require selective electrophilic or nucleophilic reagents to avoid ring strain disruption. Post-synthetic oxidation or reduction steps (e.g., NaBH4 for methanol formation) are critical for functionalization .

Q. How can researchers confirm structural integrity and purity post-synthesis?

  • Answer: Use NMR (¹H/¹³C) to verify bicyclic structure and fluorine placement. Mass spectrometry (HRMS) confirms molecular weight (expected: 146.12 g/mol for the carboxylic acid analog) . HPLC with UV detection ensures ≥95% purity, as reported for related oxabicyclohexanes . X-ray crystallography resolves stereochemistry if crystalline derivatives are obtainable .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Answer: The oxabicyclohexane scaffold acts as a bioisostere for aromatic rings, improving solubility and metabolic stability. Fluorine enhances electronegativity and bioavailability. Applications include enzyme inhibitor design (e.g., targeting proteases or kinases) and probing steric effects in receptor binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.